molecular formula C22H24ClFN2O3S B2820198 3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892776-72-6

3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No. B2820198
CAS RN: 892776-72-6
M. Wt: 450.95
InChI Key: MSJQYZRBNYCCDR-UHFFFAOYSA-N
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Description

The compound is a quinolinone derivative with various functional groups attached, including a chlorobenzenesulfonyl group, a diethylamino group, and a fluoro group. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone core would provide a rigid, planar structure, while the attached groups would add complexity and potentially influence the compound’s overall shape .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorobenzenesulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino groups could influence its solubility .

Scientific Research Applications

Antibacterial Properties

A study highlighted the design of compounds with potent antibacterial activities, particularly effective against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that specific substitutions on the quinolone core significantly enhance antibacterial potency (Kuramoto et al., 2003).

Fluorescent Probes for Bacteria Detection

Research on fluorogenic enzyme substrates synthesized by coupling aminonaphthalenesulfonamides demonstrated potential for detecting pathogenic bacteria. These compounds' photophysical properties were examined for their utility in biological systems (Luo et al., 2016).

Chemosensors for Metal Ions

A study introduced a novel chemosensor based on an 8-aminoquinoline moiety, showing selectivity and sensitivity for Mg2+, Zn2+, and Co2+ ions. This sensor's utility spans from metal ion detection in environmental samples to potential applications in cellular imaging (Li et al., 2014).

Synthesis and Transformation Studies

Quinoline derivatives, recognized for their efficiency as fluorophores, have applications in biochemistry and medicine. Research into new derivatives aims to develop compounds with greater sensitivity and selectivity, potentially useful as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antifungal Activity

The synthesis of fluoroquinolone-based thiazolidinones demonstrated significant antimicrobial and antifungal activities. These compounds, derived from quinolone carboxylic acids, exhibit potential for developing new antimicrobial agents (Patel & Patel, 2010).

Enantioselective Synthesis

Research on the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts has been conducted, highlighting a method for synthesizing biologically active tetrahydroquinolines with high enantioselectivity. This process is significant for the production of pharmaceuticals and fine chemicals (Wang et al., 2011).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of novel quinolinone derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could involve studying the compound’s biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O3S/c1-4-11-26-14-21(30(28,29)16-9-7-15(23)8-10-16)22(27)17-12-18(24)20(13-19(17)26)25(5-2)6-3/h7-10,12-14H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJQYZRBNYCCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

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